molecular formula C21H28ClNO3 B1678253 Propafenone hydrochloride CAS No. 34183-22-7

Propafenone hydrochloride

Cat. No.: B1678253
CAS No.: 34183-22-7
M. Wt: 377.9 g/mol
InChI Key: XWIHRGFIPXWGEF-UHFFFAOYSA-N
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Description

Propafenone hydrochloride is a hydrochloride that is the monohydrochloride salt of propafenone. It is a class 1C antiarrhythmic drug with local anesthetic effects, and is used in the management of supraventricular and ventricular arrhythmias. It has a role as an anti-arrhythmia drug. It contains a propafenone(1+).
This compound is the hydrochloride salt form of propafenone with class 1C antiarrhythmic effects. This compound stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby reducing sodium influx required for the initiation and conduction of impulses in Purkinje and myocardial cells. This agent produces a marked depression of phase 0 and prolonged effective refractory period in the atrio-ventricular nodal and His-Purkinje tissue, resulting in a profound decrease in excitability, conduction velocity and automaticity, thereby counteracting atrial and ventricular arrythmias.
An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity.
See also: Propafenone (has active moiety).

Mechanism of Action

Target of Action

Propafenone hydrochloride is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels in cardiac muscle cells . These channels play a crucial role in the generation and propagation of action potentials in the heart, which are essential for normal cardiac rhythm .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Propafenone differs from the prototypical class Ic antiarrhythmic in that it has additional activity as a beta-adrenergic blocker which can cause bradycardia and bronchospasm .

Biochemical Pathways

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .

Pharmacokinetics

Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The pharmacokinetic profile of propafenone is complex, characterized as typically nonlinear, saturable, stereoselective and dependent on both dose and debrisoquin metabolizer phenotype .

Result of Action

The molecular and cellular effects of propafenone’s action include a decrease in the excitability of cardiac muscle cells, leading to a reduction in abnormal heart rhythms . It also has weak beta-blocking activity, which can cause bradycardia and bronchospasm . Propafenone, like other antiarrhythmic drugs, has been shown to increase the occurrence of arrhythmias, primarily in patients with underlying heart disease .

Action Environment

The action, efficacy, and stability of propafenone can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as propafenone is primarily metabolized in the liver . Additionally, the drug’s effect can be influenced by the patient’s heart rate, as propafenone is more selective for cells with a high rate

Properties

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHRGFIPXWGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54063-53-5 (Parent)
Record name Propafenone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101017233
Record name 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34183-22-7
Record name Propafenone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34183-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propafenone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPAFENONE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPAFENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XCH0HOCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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